(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine
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Description
“(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine” is a complex organic compound that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also contains a phenyl group and a methoxy group, which can significantly affect its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, phenyl group, and methoxy group would all contribute to the overall structure of the molecule .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the piperidine ring might undergo reactions typical of amines, such as acid-base reactions. The phenyl group might participate in electrophilic aromatic substitution reactions, and the methoxy group could be involved in ether cleavage reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would all affect its properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3/t17-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQNEFOKTXXQKV-IEBWSBKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@@H]2CCCN[C@@H]2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-benzyl)-(2-phenyl-piperidin-3-yl)-amine |
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